Cholinesterase Inhibition Profile: Differential Activity Against Acetylcholinesterase Versus Butyrylcholinesterase
Methyl 1-methyl-6-oxopiperidine-2-carboxylate exhibits measurable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with distinct inhibition modalities observed for each enzyme. The compound inhibits AChE with an IC50 of 5.2 µM via a competitive mechanism, whereas BuChE inhibition occurs with an IC50 of 3.8 µM through a non-competitive mechanism . This differential inhibition mode between the two cholinesterase isoforms provides a basis for selectivity considerations in enzyme mechanism studies, though direct comparative data against the unsubstituted analog methyl 6-oxopiperidine-2-carboxylate or the corresponding carboxylic acid under identical assay conditions is not currently available in the public literature.
| Evidence Dimension | Enzyme inhibition potency and mechanism |
|---|---|
| Target Compound Data | AChE IC50 = 5.2 µM (competitive); BuChE IC50 = 3.8 µM (non-competitive) |
| Comparator Or Baseline | Baseline: Uninhibited enzyme control (no comparator analog data available) |
| Quantified Difference | Not calculable for analog comparison; intra-compound difference: BuChE IC50 is 1.4 µM lower than AChE IC50 |
| Conditions | In vitro enzyme inhibition assays; specific assay conditions not fully detailed in available source |
Why This Matters
The distinct inhibition mechanisms against AChE and BuChE provide a measurable baseline for structure-activity relationship (SAR) studies exploring how N1-methyl and C2-ester modifications influence cholinesterase recognition, informing the design of selective cholinesterase modulators.
